

physical and chemical properties of trans-2-heptenoic acid

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Compound of Interest

Compound Name: Heptenoic acid

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An In-depth Technical Guide to trans-2-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-**Heptenoic acid**, a monounsaturated medium-chain fatty acid, is a compound of increasing interest in various scientific domains. Its applications span from its use as a flavoring agent to its role as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-2-**heptenoic acid**, detailed experimental protocols for its synthesis and analysis, and a look into its potential biochemical significance.

Core Physical and Chemical Properties

trans-2-**Heptenoic acid** is a colorless to pale yellow liquid with a characteristic disagreeable, rancid aroma.[2][3][4] It is classified as an alpha,beta-unsaturated monocarboxylic acid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of trans-2-**heptenoic acid**, facilitating easy comparison and reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2][5]
Molecular Weight	128.17 g/mol	[1][2][5]
CAS Number	18999-28-5	[1][2][6]
Melting Point	-19.00 °C to -11 °C	[6][7]
Boiling Point	224.00 to 228.00 °C @ 760.00 mm Hg	[2][3][7]
121 - 123 °C @ 11.5 mmHg	[1]	
Density	0.950 to 0.978 g/cm ³ @ 20-25 °C	[1][2][5][7]
Refractive Index	1.447 to 1.460 @ 20.00 °C	[1][2][7]
pKa	~5.2	[6]
Solubility	Soluble in oils and ethanol.[2] [8] Water solubility is estimated to be 2389 mg/L @ 25 °C.[3]	[2][3][8]
Flash Point	100.00 °C to 133.33 °C	[3][7]
logP (o/w)	2.186 (estimated)	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **trans-2-heptenoic acid** are crucial for its application in research and development.

Synthesis of trans-2-Heptenoic Acid

Two common methods for the synthesis of α,β -unsaturated carboxylic acids like **trans-2-heptenoic acid** are the Doebner modification of the Knoevenagel condensation and the Wittig reaction.

Protocol 1: Synthesis via Doebner Modification of the Knoevenagel Condensation

This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction is followed by decarboxylation to yield the α,β -unsaturated acid.

- Objective: To synthesize trans-2-**heptenoic acid** from pentanal and malonic acid.
- Materials:
 - Pentanal
 - Malonic acid
 - Pyridine
 - Piperidine (catalytic amount)
 - Hydrochloric acid (for workup)
 - Diethyl ether (for extraction)
 - Anhydrous magnesium sulfate (for drying)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.
 - Add pentanal to the solution, followed by a catalytic amount of piperidine.
 - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
 - Extract the aqueous mixture with diethyl ether.
 - Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-**heptenoic acid**.

Protocol 2: Synthesis via the Wittig Reaction

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds. To synthesize trans-2-**heptenoic acid**, a phosphorus ylide is reacted with an appropriate carbonyl compound.

- Objective: To synthesize trans-2-**heptenoic acid** from a stabilized phosphorus ylide and an aldehyde.
- Materials:
 - (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
 - Pentanal
 - Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
 - Lithium hydroxide or sodium hydroxide (for saponification)
 - Methanol/water mixture
 - Hydrochloric acid (for acidification)
- Procedure:
 - Dissolve (carbethoxymethylene)triphenylphosphorane in an anhydrous solvent under an inert atmosphere.
 - Add pentanal to the ylide solution and stir at room temperature until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a non-polar solvent.

- The resulting ethyl trans-2-heptenoate is then saponified by refluxing with a base such as lithium hydroxide or sodium hydroxide in a methanol/water mixture.
- After saponification, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate trans-2-**heptenoic acid**.
- The product is then collected by filtration or extraction.

Purification of trans-2-Heptenoic Acid

The crude product from the synthesis can be purified using one of the following methods:

- Fractional Distillation under Reduced Pressure: This is a suitable method for purifying liquid products. The lower boiling point under vacuum helps to prevent decomposition of the compound.
- Crystallization: If the product is a solid at low temperatures, it can be purified by crystallization from a suitable solvent.

Analytical Methods

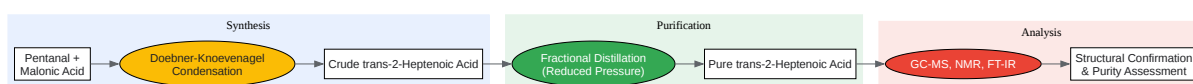
The identity and purity of trans-2-**heptenoic acid** can be confirmed using various analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum can confirm the identity and purity of the sample.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized acid. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, provide detailed information about the molecular structure.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups present in the molecule. Key characteristic peaks for trans-2-**heptenoic acid** would include a broad O-H stretch from the carboxylic acid, a C=O stretch, a C=C stretch, and C-H stretches.

Visualizations

Logical Workflow for Synthesis and Analysis

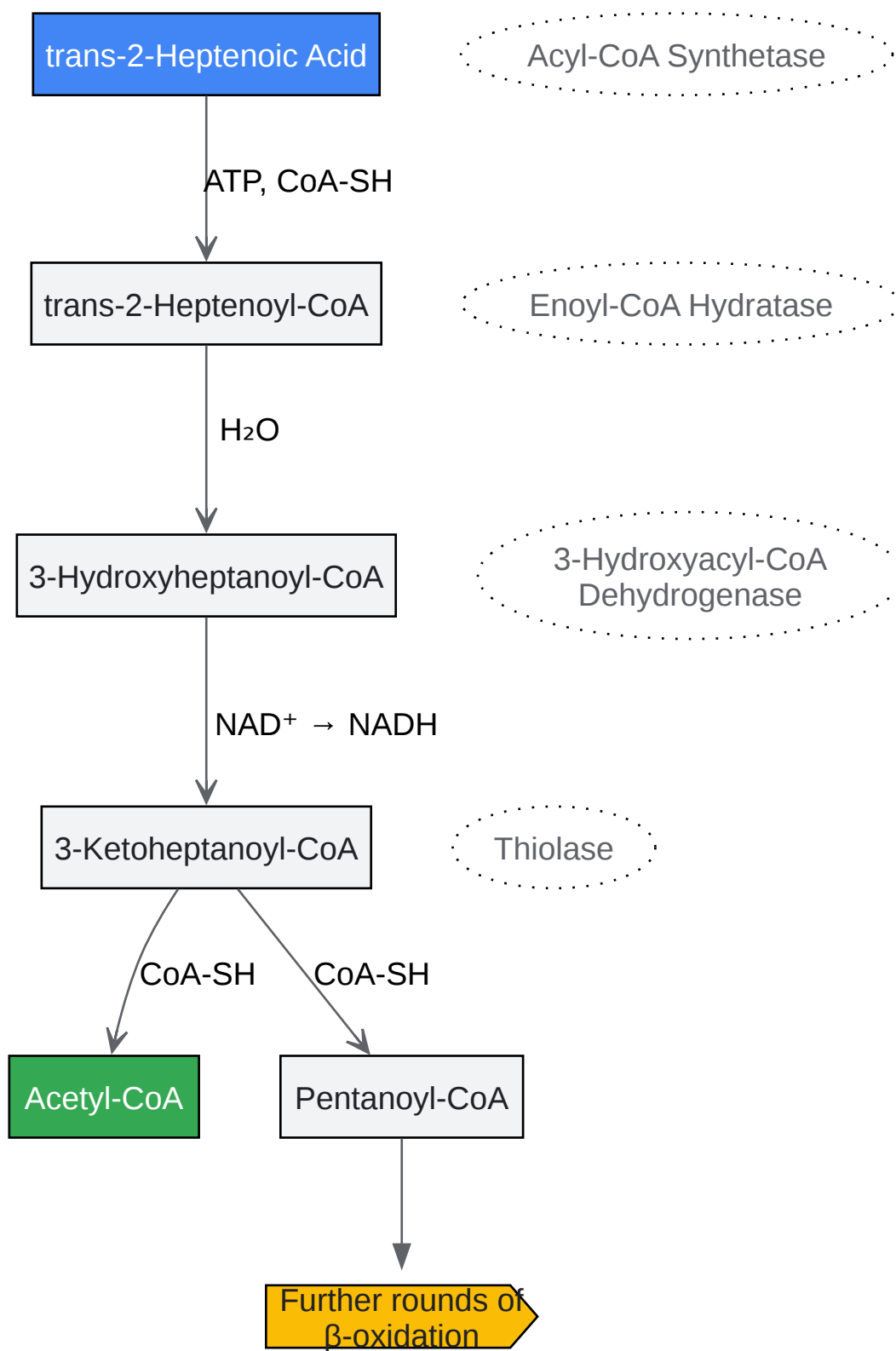


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Caption: Workflow for the synthesis, purification, and analysis of trans-2-**heptenoic acid**.

Inferred Metabolic Pathway

trans-2-**Heptenoic acid**, as a trans-unsaturated fatty acid, is likely metabolized through pathways similar to other fatty acids. It can be activated to its CoA ester and subsequently enter the β -oxidation pathway.



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Caption: Inferred metabolic pathway of trans-2-**heptenoic acid** via β -oxidation.

Conclusion

This technical guide provides a foundational understanding of trans-2-**heptenoic acid** for the scientific community. The compiled data and detailed protocols are intended to support further research into the applications of this versatile molecule, from materials science to drug discovery and development. The provided visualizations offer a clear framework for its synthesis and potential metabolic fate, encouraging further investigation into its biochemical roles.

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